Désacétyl-cinobufagine

Vue d'ensemble

Description

La désacétylcinobufagine, également connue sous le nom de désacétylcinobufagine, est un composé naturel dérivé de la sécrétion cutanée des crapauds, en particulier du genre Bufo. Il s'agit d'un bufadiénolide, un type de stéroïde qui a montré une activité biologique significative. La désacétylcinobufagine est connue pour ses applications thérapeutiques potentielles, en particulier dans le domaine de la recherche sur le cancer .

Applications De Recherche Scientifique

Deacetylcinobufagin has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Desacetylcinobufagin is a derivative of cinobufagin, a natural active ingredient isolated from the traditional Chinese medicine Venenum Bufonis . The primary targets of desacetylcinobufagin are cancer cells, particularly those with EGFR amplification and PTEN deficiency . These targets play a crucial role in the proliferation and survival of cancer cells .

Mode of Action

Desacetylcinobufagin interacts with its targets by inhibiting the proliferation of cancer cells . It blocks EGFR phosphorylation and its downstream signaling, which induces apoptosis and cytotoxicity in cancer cells with EGFR amplification . This compound can also trigger DNA damage and activate the mitochondrial pathway and the death receptor pathway .

Biochemical Pathways

Desacetylcinobufagin affects several biochemical pathways. It can induce tumor cell apoptosis and cycle arrest, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance . These effects are achieved through triggering DNA damage and activating the mitochondrial pathway and the death receptor pathway .

Pharmacokinetics

Desacetylcinobufagin is a metabolite of cinobufagin . According to a pharmacokinetic study, cinobufagin was absorbed quickly and the main metabolite was desacetylcinobufagin . The pharmacokinetic characteristics of all major ingredients in cinobufacini capsules and injection were of wide variation . This could be used to explain differences in the efficacy of the cinobufacini capsule and injection and infer the pharmacodynamic ingredients of various cinobufacini preparations .

Result of Action

The molecular and cellular effects of desacetylcinobufagin’s action include the induction of apoptosis and cycle arrest in tumor cells, inhibition of tumor cell proliferation, migration, invasion, and autophagy, reduction of angiogenesis, and reversal of tumor cell multidrug resistance . In vivo, desacetylcinobufagin blocked EGFR signaling, inhibited cell proliferation, and elicited apoptosis, thereby suppressing tumor growth .

Action Environment

The action, efficacy, and stability of desacetylcinobufagin can be influenced by environmental factors. For instance, the deacetylation of cinobufagin might contribute to its low anti-cancer efficacy in vivo . Moreover, the pharmacokinetic characteristics of all major ingredients in cinobufacini capsules and injection were of wide variation, which could be used to explain differences in the efficacy of the cinobufacini capsule and injection .

Analyse Biochimique

Biochemical Properties

Desacetylcinobufagin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to induce tumor cell apoptosis and cycle arrest, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance . These interactions are primarily triggered through DNA damage and activation of the mitochondrial pathway and the death receptor pathway .

Cellular Effects

Desacetylcinobufagin exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block EGFR phosphorylation and its downstream signaling, inducing apoptosis and cytotoxicity in EGFR amplified cancer cells .

Molecular Mechanism

At the molecular level, Desacetylcinobufagin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks EGFR signaling, inhibits cell proliferation, and elicits apoptosis, thereby suppressing tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desacetylcinobufagin change over time. It has been observed that Cinobufagin, from which Desacetylcinobufagin is derived, is absorbed quickly . The main metabolite was found to be Desacetylcinobufagin , indicating its stability and potential long-term effects on cellular function.

Metabolic Pathways

Desacetylcinobufagin is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways involving Desacetylcinobufagin is currently limited.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La désacétylcinobufagine peut être synthétisée par transformation microbienne. Une méthode implique l'utilisation du champignon Fusarium avenaceum AS 3.4594, qui peut convertir la cinobufagine en désacétylcinobufagine dans des conditions spécifiques . Les conditions de réaction incluent généralement le maintien de la culture à une température et un pH spécifiques pendant une durée déterminée pour obtenir un rendement optimal.

Méthodes de production industrielle

La production industrielle de la désacétylcinobufagine repose principalement sur l'extraction de sources naturelles, telles que la sécrétion cutanée des crapauds. Le processus d'extraction implique plusieurs étapes, notamment l'extraction par solvant, la purification et la cristallisation pour obtenir le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

La désacétylcinobufagine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogènes en présence d'un catalyseur.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la désacétylcinobufagine peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

La désacétylcinobufagine a un large éventail d'applications de recherche scientifique :

Biologie : Elle sert de composé modèle pour étudier le métabolisme et l'activité biologique des bufadiénolides.

Mécanisme d'action

La désacétylcinobufagine exerce ses effets principalement par l'inhibition de l'enzyme ATPase sodium-potassium. Cette inhibition entraîne une augmentation des niveaux de calcium intracellulaires, ce qui peut déclencher l'apoptose dans les cellules cancéreuses. Le composé interagit également avec diverses cibles moléculaires et voies, y compris la voie mitochondriale et la voie des récepteurs de la mort .

Comparaison Avec Des Composés Similaires

Composés similaires

Cinobufagine : Un précurseur de la désacétylcinobufagine, également dérivé de la sécrétion cutanée de crapaud.

Bufadine : Un autre bufadiénolide avec une activité biologique similaire.

Resibufogénine : Un composé apparenté avec un potentiel thérapeutique similaire.

Unicité

La désacétylcinobufagine est unique en raison de ses caractéristiques structurales spécifiques et de sa puissante activité biologique. Elle a montré une sélectivité et une puissance plus élevées dans l'induction de l'apoptose dans les cellules cancéreuses par rapport à ses analogues .

Propriétés

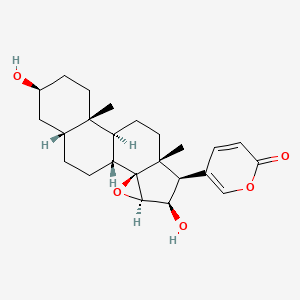

IUPAC Name |

5-(5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZHDDUFQVXHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960660 | |

| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4026-95-3 | |

| Record name | Deacetylcinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Desacetylcinobufagin?

A1: Desacetylcinobufagin is a naturally occurring bufadienolide, often found as a metabolite of cinobufagin, a major component of ChanSu, a traditional Chinese medicine derived from the skin of the toad Bufo bufo gargarizans Cantor. [, , , , ]

Q2: What is the primary metabolic pathway of cinobufagin involving Desacetylcinobufagin?

A2: Desacetylcinobufagin is a major metabolite of cinobufagin in rats, formed primarily through deacetylation at the C-16 position. [, ]

Q3: Besides deacetylation, what other metabolic transformations does cinobufagin undergo?

A3: Cinobufagin undergoes various metabolic transformations, with hydroxylation being the most common. Preferred hydroxylation sites are C-1β, C-5, and C-12β, leading to the formation of metabolites like 12β-hydroxyl cinobufagin and 5β-hydroxyl cinobufagin. [, , ]

Q4: Are there specific microorganisms capable of metabolizing cinobufagin to produce Desacetylcinobufagin?

A4: Yes, the fungus Fusarium avenaceum AS 3.4594 has been shown to transform desacetylcinobufagin into various metabolites, including 3-keton-desacetylcinobufagin and 3-epi-desacetylcinobufagin. []

Q5: Is there evidence of Desacetylcinobufagin formation in other species besides rats?

A5: While Desacetylcinobufagin is found in rat serum after cinobufagin administration, only the unchanged parent compound has been detected in dog and cat plasma, suggesting species-specific metabolism. []

Q6: How does the bioactivity of Desacetylcinobufagin compare to that of cinobufagin?

A7: Desacetylcinobufagin generally exhibits weaker inhibitory activity on guinea pig heart Na+/K+-ATPase compared to its parent compound, cinobufagin. [] Similarly, some metabolites, including Desacetylcinobufagin, showed reduced cytotoxicity against human cancer cell lines compared to cinobufagin. []

Q7: Does Desacetylcinobufagin exhibit any cytotoxic activity?

A8: While generally less potent than cinobufagin, some studies suggest that Desacetylcinobufagin may retain some cytotoxic activity against specific cancer cell lines. []

Q8: Are there any known microbial transformations of Desacetylcinobufagin?

A9: Yes, the fungus Alternaria alternata can specifically hydroxylate Desacetylcinobufagin at the 12β-position, leading to the formation of 12β-hydroxyl desacetylcinobufagin. [, ]

Q9: What is the significance of 12β-hydroxylation of bufadienolides?

A10: The 12β-hydroxylated bufadienolides are challenging to synthesize chemically but can be produced through microbial transformation, making this process valuable for obtaining these compounds. [, ]

Q10: Has Desacetylcinobufagin been found in other toad species?

A11: Yes, Desacetylcinobufagin has been identified in the skin extracts of the Korean toad (Bufo bufo gargarizans CANTOR), along with other bufogenin conjugates. []

Q11: What analytical techniques are commonly used to identify and quantify Desacetylcinobufagin?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying Desacetylcinobufagin and other bufadienolides in various matrices. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.